(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine
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Description
Synthesis Analysis
The synthesis of compounds similar to (3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine involves complex organic synthesis techniques. For instance, Closa and Wightman (1998) described the synthesis of an enantiopure cyclic nitrone, which shares structural similarities, particularly in the pyrrolidine ring (Closa & Wightman, 1998). These synthesis methods are critical for ensuring the desired stereochemistry and functional group orientation in the final compound.
Molecular Structure Analysis
The molecular structure of compounds like this compound can be complex. Guseinov et al. (2006) conducted X-ray crystallography to determine the structure of a related heterocyclic compound, which could provide insights into the molecular geometry and electronic structure of similar molecules (Guseinov et al., 2006).
Chemical Reactions and Properties
Research into related compounds offers insights into potential chemical reactions and properties. For example, the study by Koren et al. (1998) on pyridine-modified analogues could shed light on the reactivity of the pyrrolidine and pyridine units in our compound of interest (Koren et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can be inferred from similar studies. Nelson et al. (1988) conducted a comprehensive study on 3-hydroxy-2-methyl-4(1H)-pyridinones, which could provide analogous data relevant to the physical properties of our compound (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, can be explored through research on similar chemical structures. The work of Liu et al. (2014) on the acylation of alcohols using pyridine derivatives provides insights into the reactivity patterns that could be expected for our compound (Liu et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-11(2)13-8-21(9-16(13)20(3)4)17(22)10-23-12-5-6-15(19)14(18)7-12/h5-7,11,13,16H,8-10H2,1-4H3/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHJADLLASYRL-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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